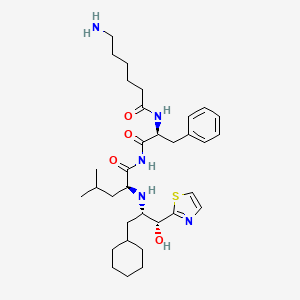

SQ 32970

Description

Properties

CAS No. |

122280-12-0 |

|---|---|

Molecular Formula |

C33H51N5O4S |

Molecular Weight |

613.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C33H51N5O4S/c1-23(2)20-27(36-26(21-24-12-6-3-7-13-24)30(40)33-35-18-19-43-33)31(41)38-32(42)28(22-25-14-8-4-9-15-25)37-29(39)16-10-5-11-17-34/h4,8-9,14-15,18-19,23-24,26-28,30,36,40H,3,5-7,10-13,16-17,20-22,34H2,1-2H3,(H,37,39)(H,38,41,42)/t26-,27-,28-,30+/m0/s1 |

InChI Key |

JMQBPRLPSMMFLV-VNDOHOEKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCCCN)N[C@@H](CC2CCCCC2)[C@H](C3=NC=CS3)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCCN)NC(CC2CCCCC2)C(C3=NC=CS3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SQ 32970; SQ-32970; SQ32970; SQ-32,970; SQ 32,970; SQ32,970; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SQ 32970

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ 32970 is a potent, tripeptidic inhibitor of the aspartic proteases renin and endothia protease. Its primary mechanism of action involves the competitive inhibition of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the production of angiotensin II, a potent vasoconstrictor, thereby exhibiting potential as an antihypertensive agent. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the RAS signaling pathway, available quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its function.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin System

The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. Renin, an enzyme primarily secreted by the kidneys, initiates the RAS cascade by cleaving angiotensinogen to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary effector of the RAS. Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.

This compound acts as a direct renin inhibitor, binding to the active site of the renin molecule. This binding prevents renin from accessing its substrate, angiotensinogen, thereby blocking the initial and rate-limiting step of the RAS. The consequence is a reduction in the formation of angiotensin I and, subsequently, angiotensin II. This targeted inhibition of the RAS cascade forms the basis of the therapeutic potential of this compound in managing hypertension.[1]

Quantitative Data on Inhibitory Activity

The purified endothia protease, a related aspartic protease, has been shown to be potently inhibited by this compound.[3] Kinetic studies of this purified enzyme revealed its activity on a specific substrate, but not the direct inhibition constant for this compound.

| Enzyme | Substrate | pH | Kcat/Km (s⁻¹mM⁻¹) |

| Endothia Protease | Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 3.1 | 7445 |

| Endothia Protease | Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 6.0 | 4057 |

Table 1: Kinetic parameters of purified endothia protease activity. Data from Norman, J. A., et al. (1989).

Signaling Pathway Diagram

The following diagram illustrates the central role of renin in the renin-angiotensin system and the point of inhibition by this compound.

Caption: Inhibition of the Renin-Angiotensin System by this compound.

Experimental Protocols

Renin Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of compounds like this compound against renin.

Materials:

-

Human recombinant renin

-

Renin substrate (e.g., synthetic peptide substrate with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate (black, for fluorescence readings)

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to triplicate wells:

-

Blank wells: Assay buffer and solvent control.

-

Control wells (no inhibitor): Renin solution, renin substrate, and solvent control.

-

Test wells: Renin solution, renin substrate, and the desired concentration of this compound.

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the renin substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the renin activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Endothia Protease Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory effect of this compound on endothia protease.

Materials:

-

Purified endothia protease

-

Endothia protease substrate (e.g., a chromogenic or fluorogenic peptide substrate)

-

Assay buffer (appropriate pH for enzyme activity, e.g., pH 3.1 or 6.0)

-

This compound (dissolved in a suitable solvent)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a range of concentrations of this compound in the assay buffer.

-

To a 96-well plate, add the following to triplicate wells:

-

Blank wells: Assay buffer and solvent control.

-

Control wells (no inhibitor): Endothia protease solution, substrate, and solvent control.

-

Test wells: Endothia protease solution, substrate, and the desired concentration of this compound.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

The rate of the reaction is indicative of the enzyme activity.

-

Calculate the percent inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing inhibitors of renin and endothia protease.

Caption: General workflow for inhibitor screening and characterization.

Conclusion

This compound is a tripeptidic molecule that demonstrates potent inhibition of the aspartic proteases renin and endothia protease. Its primary mechanism of action is the direct inhibition of renin, leading to a downstream reduction in angiotensin II levels and a subsequent lowering of blood pressure. While the potent inhibitory nature of this compound is established, a comprehensive understanding of its therapeutic potential would be greatly enhanced by the public availability of specific quantitative inhibition data and detailed studies on its binding interactions with both target enzymes. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the pharmacological properties of this compound and other novel renin inhibitors.

References

What is the chemical structure of SQ 32970?

An in-depth analysis of publicly available scientific and patent literature did not yield a definitive chemical structure for the identifier "SQ 32970." This designation does not correspond to a recognized chemical entity in major chemical databases and public repositories.

It is likely that "this compound" represents an internal research and development code used by a specific organization, which has not been publicly disclosed or associated with a specific chemical structure in the available literature. Without the fundamental chemical structure, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Further investigation would require access to proprietary databases or direct information from the entity that originated the "this compound" identifier. Therefore, the core requirements of the request to generate a technical guide, data tables, and visualizations for this compound cannot be fulfilled at this time.

Endothia Protease Inhibition by SQ 32970: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothia protease, a well-characterized aspartic protease originating from the fungus Cryphonectria parasitica (formerly Endothia parasitica), serves as a valuable model enzyme in protease research and drug discovery.[1][2] This technical guide delves into the inhibition of Endothia protease by SQ 32970, a tripeptidic renin inhibitor. While primarily investigated for its role in the renin-angiotensin-aldosterone system (RAAS), this compound has also been noted for its potent inhibitory action against Endothia protease.[3] This document provides a comprehensive overview of the available data, outlines plausible experimental methodologies for studying this inhibition, and presents conceptual diagrams to illustrate the underlying biochemical interactions and experimental processes.

Core Components

Inhibitor: this compound

This compound is a synthetic, tripeptidic compound initially developed as a renin inhibitor.[3] Renin inhibitors are a class of drugs that block the first and rate-limiting step in the RAAS cascade, the conversion of angiotensinogen to angiotensin I, thereby playing a role in regulating blood pressure.[4][5] The peptidic nature of this compound suggests a mechanism of action that involves binding to the active site of target proteases.

Enzyme: Endothia Protease (Endothiapepsin)

Endothia protease, also known as endothiapepsin, is an aspartic protease secreted by the fungus Cryphonectria parasitica, the causative agent of chestnut blight.[1][2] As an aspartic protease, it utilizes two aspartic acid residues in its active site to catalyze the hydrolysis of peptide bonds. Its structural and functional similarities to other aspartic proteases, such as renin and HIV-1 protease, have made it a subject of significant biochemical research.

Data Presentation: Inhibition of Endothia Protease by this compound

| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type |

| This compound | Endothia Protease | Not Available | Not Available | Not Available |

Experimental Protocols

The following are detailed, generalized methodologies for determining the inhibitory activity of this compound against Endothia protease. These protocols are based on standard biochemical assays for protease inhibition.

Endothia Protease Activity Assay (General Protocol)

This assay measures the baseline catalytic activity of Endothia protease using a fluorogenic or chromogenic substrate.

Materials:

-

Purified Endothia protease

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5)

-

Substrate (e.g., a quenched fluorescent peptide substrate specific for aspartic proteases)

-

Microplate reader (fluorescence or absorbance)

-

96-well black or clear microplates

Procedure:

-

Prepare a stock solution of Endothia protease in assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.

-

In a 96-well plate, add a defined volume of assay buffer.

-

Add a specific amount of the Endothia protease solution to each well.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence or absorbance over time. The initial rate of the reaction is proportional to the enzyme activity.

IC50 Determination for this compound

This protocol determines the concentration of this compound required to inhibit 50% of the Endothia protease activity.

Materials:

-

All materials from the Endothia Protease Activity Assay

-

This compound

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the this compound stock solution to create a range of inhibitor concentrations.

-

In a 96-well plate, add assay buffer to each well.

-

Add the various concentrations of this compound to the wells. Include a control with no inhibitor.

-

Add the Endothia protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the reaction rate in a microplate reader as described previously.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Enzyme Inhibition Workflow

References

- 1. Structure-activity relationships of acyloxyamidine cytomegalovirus DNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and thermodynamic characterization of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of SQ3370: A Novel Click Chemistry-Based Anticancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ3370 represents a paradigm shift in chemotherapy, leveraging bioorthogonal click chemistry to achieve tumor-localized activation of a potent cytotoxic agent. This technology, developed under the Click Activated Protodrugs Against Cancer (CAPAC™) platform, aims to significantly widen the therapeutic index of conventional chemotherapeutics by minimizing systemic toxicity and maximizing intratumoral drug concentration. SQ3370 is a two-component system comprising SQL70 , a tetrazine-modified hyaluronic acid-based biomaterial, and SQP33 , a trans-cyclooctene (TCO)-modified, attenuated prodrug of doxorubicin. Following intratumoral injection of SQL70 and systemic administration of SQP33, a rapid and specific in vivo click reaction occurs, releasing the active doxorubicin payload directly at the tumor site. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of SQ3370, presenting key quantitative data and detailed experimental methodologies.

Introduction: The Dawn of Click Chemistry in Oncology

The development of SQ3370 is rooted in the pioneering work on bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The core of the SQ3370 system is the inverse electron-demand Diels-Alder reaction between a tetrazine and a strained trans-cyclooctene, a reaction known for its exceptionally fast kinetics and high specificity. This "click chemistry" approach allows for the decoupling of drug delivery and drug activation, a long-sought-after goal in targeted cancer therapy.

The lead candidate from this platform, SQ3370, was designed to address the dose-limiting toxicities of doxorubicin, a widely used and effective anthracycline antibiotic that is associated with significant cardiotoxicity and myelosuppression. By concentrating the active drug at the tumor, SQ3370 has the potential to enhance efficacy while mitigating severe systemic side effects.

The Core Components of SQ3370

SQ3370's innovative approach lies in its two-component design: a stationary "anchor" and a circulating "protodrug."

-

SQL70: This is a biocompatible and biodegradable hydrogel composed of sodium hyaluronate that has been chemically modified with tetrazine moieties.[1][2] It is designed to be injected directly into a solid tumor, where it forms a localized depot. The hyaluronic acid backbone provides a biocompatible scaffold.[2]

-

SQP33: This is a prodrug of doxorubicin. The cytotoxic activity of doxorubicin is attenuated by chemical modification with a trans-cyclooctene (TCO) group.[1][2] This modification renders the doxorubicin largely inactive until it encounters the tetrazine-modified SQL70.

Mechanism of Action: In Vivo Click Chemistry

The activation of SQ3370 is a spatially and temporally controlled process governed by click chemistry.

Diagram of the SQ3370 Signaling Pathway

Caption: Mechanism of action of SQ3370.

-

Intratumoral Injection of SQL70: The treatment begins with the direct injection of the SQL70 biomaterial into the solid tumor, establishing a localized "activation hub."[1]

-

Systemic Administration of SQP33: The inactive doxorubicin prodrug, SQP33, is then administered intravenously.[1]

-

Tumor-Localized Click Reaction: As the SQP33 circulates through the body and perfuses the tumor, the TCO moiety on SQP33 rapidly and specifically reacts with the tetrazine moieties on the resident SQL70 biomaterial via an inverse electron-demand Diels-Alder cycloaddition.[1][2]

-

Release of Active Doxorubicin: This "click" reaction triggers a chemical rearrangement that cleaves the TCO linker, releasing the active, unmodified doxorubicin directly within the tumor microenvironment.[1][2]

-

Induction of Cell Death: The locally concentrated doxorubicin then exerts its cytotoxic effects on the surrounding cancer cells.

Quantitative Data Summary

A significant body of preclinical and clinical data has been generated for SQ3370, demonstrating its enhanced safety profile and anti-tumor efficacy compared to conventional doxorubicin.

Table 1: Preclinical and Clinical Tolerability of SQ3370

| Species | SQ3370 Maximum Tolerated Dose (Doxorubicin Equivalent) vs. Conventional Doxorubicin | Reference |

| Mice | >5.9-fold higher than the maximum dose of conventional Dox | [2] |

| Dogs | Safely administered at 8.9 times the veterinary doxorubicin dose | [3] |

| Humans | Safely administered at up to 12 times the conventional doxorubicin dose with no dose-limiting toxicities reported in the Phase 1 trial | [3][4] |

Table 2: In Vitro Cytotoxicity of SQP33

| Cell Line | IC50 of Doxorubicin | IC50 of SQP22 (MMAE Prodrug) | Fold Attenuation | Reference |

| Multiple Cell Lines | - | >50-fold reduction in cytotoxicity compared to MMAE | >50 | [5] |

Note: Specific IC50 values for SQP33 (doxorubicin prodrug) were not explicitly found in the provided search results, but a related MMAE prodrug (SQP22) from the same platform showed a >50-fold reduction in cytotoxicity.

Table 3: Preclinical Efficacy of SQ3370 in a Dual-Tumor Mouse Model

| Treatment Group | Median Survival | % Increase in Survival vs. Doxorubicin | Tumor Growth Inhibition (Injected Tumor) | Tumor Growth Inhibition (Non-injected Tumor) | Reference |

| Saline | 26 days | - | - | - | [2] |

| Doxorubicin | 31 days | - | - | No regression | [2] |

| SQ3370 | 50.5 days | 63% | Sustained anti-tumor response (p<0.05 vs. Dox) | Tumor regression observed | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research and development of SQ3370.

Synthesis of SQL70 and SQP33

Diagram of the SQ3370 Component Synthesis Workflow

Caption: General workflow for synthesizing SQL70 and SQP33.

-

Synthesis of SQL70 (Tetrazine-modified Hyaluronic Acid): While the precise, proprietary synthesis protocol is not publicly available, the general method involves the covalent conjugation of a tetrazine derivative, typically activated as an N-hydroxysuccinimide (NHS) ester, to the amine groups present on a modified hyaluronic acid backbone. The reaction is typically carried out in an aqueous buffer system at a controlled pH. Purification is achieved through methods such as dialysis or size-exclusion chromatography to remove unreacted reagents.

-

Synthesis of SQP33 (TCO-modified Doxorubicin): The synthesis of SQP33 involves the reaction of doxorubicin with a trans-cyclooctene (TCO) derivative that has been functionalized with a reactive group, such as an NHS ester.[2] The reaction targets the primary amine on the daunosamine sugar of doxorubicin. The reaction is performed in an organic solvent, and the product is purified using techniques like high-performance liquid chromatography (HPLC).[2]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of doxorubicin, SQP33, or SQP33 in the presence of a tetrazine activator for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

In Vivo Tumor Models

-

Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., MC38 colon adenocarcinoma) into the flank of immunocompetent mice. For dual-tumor models, a second tumor is implanted on the contralateral flank.[2]

-

Tumor Growth: Allow the tumors to grow to a specified size.

-

Treatment Administration:

-

Inject SQL70 directly into the primary tumor.

-

Administer SQP33 or doxorubicin intravenously according to the study protocol (e.g., daily for 5 days).[2]

-

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Survival Monitoring: Monitor the mice for signs of toxicity and record survival data.

Pharmacokinetic Analysis

-

Sample Collection: Collect blood samples from treated animals at various time points into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples. Centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentrations of SQP33 and doxorubicin.

-

Chromatography: Use a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analytes.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for each analyte.

-

-

Data Analysis: Generate plasma concentration-time profiles and calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life.

Immune Profiling by Flow Cytometry

Diagram of the Flow Cytometry Workflow for TIL Analysis

Caption: Workflow for analyzing tumor-infiltrating lymphocytes.

-

Tumor Dissociation: Harvest tumors from treated and control mice and mechanically and enzymatically digest them to obtain a single-cell suspension.

-

Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).

-

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

-

Data Analysis: Analyze the flow cytometry data to identify and quantify different immune cell populations within the tumor microenvironment, such as cytotoxic T cells, helper T cells, and regulatory T cells.[2]

Clinical Development

SQ3370 has advanced into clinical trials, with the first-in-human Phase 1/2a study (NCT04106492) initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[3][4] The Phase 1 portion of the study successfully established a recommended Phase 2 dose, demonstrating that SQ3370 could be administered at doses far exceeding the standard dose of doxorubicin with a manageable safety profile.[3][4]

Future Directions

The successful clinical demonstration of in vivo click chemistry with SQ3370 opens up a new frontier in drug development. The CAPAC platform is highly modular and can potentially be adapted to a wide range of other cytotoxic agents, targeted therapies, and immunomodulators. Future research will likely focus on:

-

Expanding the application of the CAPAC platform to other cancer types and therapeutic payloads.

-

Investigating the combination of SQ3370 with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response.

-

Developing systemic targeting strategies for the "anchor" component to address metastatic disease more effectively.

Conclusion

SQ3370 is a first-in-class therapeutic that has successfully translated the concept of in vivo click chemistry from the laboratory to the clinic. By enabling the tumor-selective activation of doxorubicin, it has demonstrated the potential to significantly improve the safety and efficacy of this widely used chemotherapeutic agent. The ongoing development of SQ3370 and the broader CAPAC platform holds great promise for the future of targeted cancer therapy.

References

- 1. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]

- 2. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. texaschildrens.org [texaschildrens.org]

An In-Depth Technical Guide to the Pharmacological Profile of SQ3370

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ3370 represents a novel, two-component therapeutic strategy designed to enhance the therapeutic index of systemic chemotherapies by enabling localized drug activation. This system is comprised of an activating biomaterial, SQL70, and a systemically administered, attenuated prodrug of a cytotoxic agent, SQP33 (a modified doxorubicin). This guide provides a comprehensive overview of the pharmacological profile of SQ3370, including its mechanism of action, preclinical data, and clinical development status. The information presented herein is intended to inform researchers, scientists, and professionals in the field of drug development about the potential of this innovative approach to cancer therapy.

Mechanism of Action

The SQ3370 therapeutic approach is a two-step process designed for targeted drug delivery and activation at the tumor site.

-

Local Priming: The first component, SQL70 , is a drug-activating biomaterial that is directly injected into the tumor. This biomaterial serves as a local anchor and activator, containing no therapeutic payload itself.

-

Systemic Prodrug Administration: The second component, SQP33 , a chemically modified and less active prodrug of doxorubicin, is administered intravenously.

-

Targeted Activation: Due to complementary chemical reactivities, the circulating SQP33 prodrug is captured and concentrated by the SQL70 biomaterial at the tumor site. This interaction cleaves the modifying group, releasing the active cytotoxic agent, doxorubicin, directly within the tumor microenvironment.

-

Sustained Local Release: The activated doxorubicin is then released in a sustained manner over several days, leading to high local concentrations of the cytotoxic agent while minimizing systemic exposure and associated toxicities.

This mechanism allows for a significant increase in the potential therapeutic dose. Preclinical studies have shown that SQP33 can be administered at doses over 38 times higher than standard doxorubicin in mice when used in conjunction with the SQL70 biomaterial.[1]

Caption: The sequential administration of SQL70 and SQP33 leads to localized activation of doxorubicin.

Preclinical Pharmacology

Pharmacokinetic and biodistribution studies in rodents and dogs have demonstrated the intended localization and activation of the SQ3370 system.

Pharmacokinetics and Biodistribution

Following intravenous administration, SQP33 is rapidly cleared from the plasma, typically within the first hour.[1] This rapid clearance is attributed to its efficient capture by the intratumorally injected SQL70 biomaterial. In the absence of the SQL70 anchor, the conversion of SQP33 to active doxorubicin in off-target tissues is minimal.[1] A key finding from these studies is that a single injection of the SQL70 biomaterial can activate multiple subsequent doses of the SQP33 prodrug, thereby maximizing the local therapeutic index.[1]

Efficacy in Syngeneic Tumor Models

In a syngeneic MC38 colon adenocarcinoma mouse model, SQ3370 treatment demonstrated a significant reduction in tumor progression in 80% of the treated mice.[1] This resulted in an improved tumor response and prolonged overall survival compared to control groups receiving standard doxorubicin or anti-PD-1 immunotherapy.[1]

Evidence of Systemic Anti-Tumor Immunity

Interestingly, in mice bearing dual tumors where only one tumor was injected with SQL70, the administration of SQP33 induced a therapeutic response in both the primary, injected tumor and the secondary, distal tumor.[1] This suggests that the localized, high-concentration release of doxorubicin may induce an abscopal effect, stimulating a systemic anti-tumor immune response.

Caption: Workflow for evaluating the abscopal effect of SQ3370 in a dual tumor mouse model.

Clinical Development

SQ3370 is currently being evaluated in a Phase 1/2a clinical trial for patients with advanced solid tumors.

Study Design (NCT04106492)

-

Title: A Phase 1/2a Study of SQ3370 in Patients With Advanced Solid Tumors.[2][3]

-

Status: The study has been active, but its current status should be verified on ClinicalTrials.gov.[2]

-

Phase 1 Objective: To assess the safety, tolerability, and recommended Phase 2 dose of SQ3370 in patients with advanced soft tissue sarcoma or other solid tumors where anthracyclines are known to have cytotoxic activity.[2][3]

-

Phase 2a Objective: To evaluate the anti-tumor activity of SQ3370 in specific expansion cohorts, including patients with unresectable soft tissue sarcomas of the extremity.[2][3]

Key Eligibility Criteria

Inclusion Criteria (Phase 1): [2][3]

-

Diagnosis of advanced soft tissue sarcoma or other solid tumors.

-

Presence of an injectable tumor.

-

Adequate hematologic, hepatic, renal, and coagulation function.

-

ECOG performance status of 0-1.

Exclusion Criteria (Phase 1): [2][3]

-

Prior exposure to high cumulative doses of doxorubicin or other anthracyclines.

-

History of congestive heart failure, severe myocardial insufficiency, or cardiac arrhythmia.

-

Major surgery, radiotherapy, or chemotherapy within 28 days prior to the first cycle.

-

Known active CNS metastases.

Experimental Protocols

While specific, detailed protocols are proprietary, the following outlines the general methodologies based on the available information.

In Vivo Tumor Models

-

Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice).

-

Cell Line: MC38 colon adenocarcinoma cells.

-

Tumor Implantation: Subcutaneous injection of MC38 cells to establish tumors. For dual tumor models, cells are implanted on opposite flanks.

-

Treatment Administration:

-

SQL70: Direct intratumoral injection once tumors are established.

-

SQP33: Intravenous administration following SQL70 injection.

-

-

Efficacy Endpoints: Tumor growth inhibition and overall survival.

Pharmacokinetic Studies

-

Animal Models: Rodents and dogs.

-

Sample Collection: Serial blood sampling following SQP33 administration.

-

Bioanalysis: Quantification of SQP33 and doxorubicin concentrations in plasma and tissue homogenates using methods such as liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

| Parameter | Value/Observation | Species | Source |

| Maximum Tolerated Dose (SQP33 with SQL70) | >38x that of standard Doxorubicin | Mouse | [1] |

| SQP33 Plasma Clearance | Within the first hour post-administration | Rodents, Dogs | [1] |

| Off-site Conversion (SQP33 to Dox) | Minimal without SQL70 | Rodents, Dogs | [1] |

| Tumor Progression Reduction (MC38 model) | 8 out of 10 mice | Mouse | [1] |

Conclusion

The pharmacological profile of SQ3370 demonstrates a promising and innovative approach to cancer therapy. By decoupling the systemic administration of a prodrug from its localized activation, SQ3370 has the potential to significantly widen the therapeutic window of potent cytotoxic agents like doxorubicin. The preclinical data strongly support its proposed mechanism of action, showing enhanced efficacy and the potential for inducing systemic anti-tumor immunity. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this novel platform in human patients.

References

SQ 32970: A Technical Overview of its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Biological Profile

SQ 32970's primary biological function lies in its ability to inhibit the enzymatic activity of specific aspartic proteases. This inhibitory action is the foundation of its scientific interest and applications.

Molecular Targets

The two well-documented molecular targets of this compound are:

-

Renin: An aspartic protease that plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and cardiovascular homeostasis.[4][5] By inhibiting renin, this compound can block the initial, rate-limiting step of the RAS cascade.

-

Endothia Protease (Endothiapepsin): A fungal aspartic protease isolated from Endothia parasitica. This compound exhibits potent inhibition of this enzyme.[1][2][3]

Biological Activity

The principal biological activity of this compound is the inhibition of protease activity . As a tripeptidic compound, it is designed to mimic the substrate of its target enzymes, binding to their active site with high affinity and preventing the catalytic cleavage of their natural substrates.

Quantitative Data Summary

Despite extensive literature searches, specific IC50 or Ki values for the inhibition of renin and endothia protease by this compound are not publicly available. The compound is consistently described as a "potent" inhibitor, suggesting a low nanomolar or high picomolar affinity for its targets.

| Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

| Renin | Not Available | [4][5] |

| Endothia Protease | Not Available | [1][2][3] |

Signaling Pathway and Logical Relationships

The primary signaling pathway influenced by this compound is the Renin-Angiotensin System (RAS). Its inhibitory action on renin disrupts this critical physiological cascade.

Experimental Protocols

The most well-documented experimental application of this compound is in the affinity purification of endothia protease.

Affinity Purification of Endothia Protease

This protocol outlines the methodology for purifying endothia protease using this compound as an affinity ligand.

Objective: To achieve high-purity endothia protease from a crude mixture in a single step.

Principle: this compound is covalently coupled to a solid support matrix (e.g., Sepharose). When a solution containing endothia protease is passed through this matrix, the enzyme specifically binds to the immobilized this compound due to its high affinity. Unbound proteins are washed away, and the purified enzyme is then eluted.

Materials:

-

This compound

-

Sepharose beads (or other suitable affinity chromatography matrix)

-

Coupling reagents (e.g., N-hydroxysuccinimide and a carbodiimide)

-

Crude protein extract containing endothia protease

-

Binding buffer (pH optimized for enzyme-inhibitor interaction)

-

Wash buffer (same as binding buffer)

-

Elution buffer (containing a component to disrupt the enzyme-inhibitor interaction, such as a high concentration of a competitive inhibitor or a denaturant)

-

Chromatography column

Methodology:

-

Immobilization of this compound:

-

Activate the Sepharose matrix according to the manufacturer's instructions.

-

Covalently couple this compound to the activated matrix.

-

Block any remaining active sites on the matrix to prevent non-specific binding.

-

Wash the matrix extensively to remove any uncoupled ligand.

-

-

Column Packing and Equilibration:

-

Pack the this compound-coupled Sepharose into a chromatography column.

-

Equilibrate the column with binding buffer until the pH and conductivity of the effluent match that of the buffer.

-

-

Sample Loading:

-

Apply the crude protein extract containing endothia protease to the equilibrated column at a controlled flow rate.

-

-

Washing:

-

Wash the column with several column volumes of wash buffer to remove all unbound and non-specifically bound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound endothia protease by applying the elution buffer to the column.

-

Collect fractions and monitor the protein content of each fraction by measuring the absorbance at 280 nm.

-

-

Analysis of Purity:

-

Analyze the collected fractions containing the eluted protein for purity using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). A successful purification should yield a single band corresponding to the molecular weight of endothia protease.

-

Conclusion

This compound is a valuable research tool, particularly for its potent and specific inhibition of renin and endothia protease. Its application in the affinity purification of endothia protease highlights its utility in biochemical research. While the qualitative aspects of its biological activity are established, the lack of publicly available quantitative inhibitory data represents a knowledge gap. Further studies to determine the precise IC50 or Ki values of this compound for its target enzymes would be highly beneficial for the research community, enabling more quantitative comparisons and a deeper understanding of its structure-activity relationship.

References

In Vitro Profile of SQ 32970: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ 32970 is a tripeptidic renin inhibitor, a class of compounds designed to interfere with the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure.[1] Beyond its primary target, this compound has also been identified as a potent inhibitor of endothia protease, an aspartic protease.[1] This dual inhibitory activity makes it a subject of interest for researchers exploring enzyme inhibition and its potential therapeutic applications. This technical guide provides a summary of the available in vitro data on this compound and outlines the general experimental protocols relevant to its study.

Quantitative Data Summary

Currently, publicly available literature does not provide specific quantitative inhibition data for this compound against renin, such as IC50 or Ki values. However, a key study by Norman et al. (1989) utilized this compound for the affinity purification of endothia protease, indicating a strong interaction. The study does provide kinetic data for the purified endothia protease itself, which are summarized in the table below.

| Enzyme | Substrate | pH | Kcat/Km (s⁻¹mM⁻¹) |

| Endothia Protease | Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 3.1 | 7445 |

| Endothia Protease | Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 6.0 | 4057 |

Table 1: Kinetic Parameters of Purified Endothia Protease. This table presents the catalytic efficiency (Kcat/Km) of endothia protease, purified using this compound, against a synthetic substrate at two different pH values.

Experimental Protocols

Detailed experimental protocols for the specific in vitro studies of this compound are not extensively documented in the public domain. However, based on standard methodologies for assessing renin and protease inhibitors, the following protocols represent the likely approaches used.

Renin Inhibition Assay (Fluorometric)

This assay is a common method for screening renin inhibitors.

Principle: The assay utilizes a synthetic peptide substrate with a fluorophore and a quencher at opposite ends. In the presence of active renin, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The presence of an inhibitor like this compound would prevent this cleavage, leading to a reduced fluorescence signal.

General Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations).

-

Reconstitute recombinant human renin in the assay buffer to a working concentration.

-

Dissolve the fluorogenic renin substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent and create a dilution series.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add the this compound dilutions to the test wells. Add solvent without the inhibitor to the control wells.

-

Add the renin solution to all wells except the blank (negative control) wells.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the renin substrate solution to all wells.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an EDANS/Dabcyl-based substrate) over time (kinetic mode) or at a single endpoint.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Endothia Protease Inhibition Assay (Spectrophotometric)

This assay measures the activity of endothia protease and the inhibitory effect of compounds like this compound.

Principle: A chromogenic substrate is cleaved by endothia protease, releasing a colored product that can be quantified by measuring its absorbance at a specific wavelength. An inhibitor will reduce the rate of substrate cleavage and thus the rate of color development.

General Protocol:

-

Reagent Preparation:

-

Prepare a suitable assay buffer (e.g., sodium acetate buffer for acidic proteases).

-

Prepare a solution of endothia protease in the assay buffer.

-

Dissolve a chromogenic substrate (e.g., a peptide with a p-nitroaniline group) in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent and create a dilution series.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add the this compound dilutions to the test wells and solvent to the control wells.

-

Add the endothia protease solution to all wells except the blank wells.

-

Pre-incubate the plate for a short period at a controlled temperature.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time or at a single endpoint.

-

-

Data Analysis:

-

Calculate the reaction velocity from the change in absorbance over time.

-

Determine the percent inhibition for each concentration of this compound.

-

Calculate the IC50 value as described for the renin inhibition assay. To determine the inhibition constant (Ki), the assay would be repeated at various substrate concentrations to perform a Michaelis-Menten and Lineweaver-Burk analysis.

-

Visualizations

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS pathway and the point of inhibition by a renin inhibitor like this compound.

References

In-Depth Technical Guide: SQ 32970 (CAS Number 122280-12-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SQ 32970, a tripeptidic molecule identified as a potent inhibitor of both renin and endothia protease. With the CAS number 122280-12-0, this compound has demonstrated utility in biochemical research, particularly in the affinity purification of endothia protease. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound is characterized as a tripeptidic renin inhibitor. While detailed physicochemical properties are not extensively documented in publicly available literature, its identity is confirmed by its CAS number and its classification as a peptide-based inhibitor.

| Property | Value |

| CAS Number | 122280-12-0 |

| Molecular Formula | C33H51N5O4S |

| Description | A tripeptidic renin and endothia protease inhibitor. |

Biochemical Activity

The primary biochemical function of this compound is the inhibition of aspartic proteases, specifically renin and endothia protease.

-

Renin Inhibition: As a renin inhibitor, this compound interferes with the renin-angiotensin system (RAS), a critical pathway in blood pressure regulation. By blocking the enzymatic activity of renin, it prevents the conversion of angiotensinogen to angiotensin I, a precursor to the potent vasoconstrictor angiotensin II. This mechanism of action is a key strategy in the development of antihypertensive therapeutics.

-

Endothia Protease Inhibition: this compound is also a potent inhibitor of endothia protease, an aspartic protease derived from the fungus Endothia parasitica. This inhibitory activity has been leveraged for the development of a highly specific affinity chromatography method for the purification of this enzyme.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound against endothia protease, as reported by Norman et al. (1989).[1]

| Enzyme | Kinetic Parameter (kcat/Km) | pH |

| Endothia Protease | 7445 s⁻¹mM⁻¹ | 3.1 |

| Endothia Protease | 4057 s⁻¹mM⁻¹ | 6.0 |

Experimental Protocols

Detailed experimental protocols from the primary literature are not fully accessible. However, based on the described applications of this compound, the following represents standard methodologies that would be employed.

Affinity Purification of Endothia Protease

This protocol is a generalized procedure based on the principles of affinity chromatography using a peptide-based inhibitor.

Objective: To purify endothia protease from a crude mixture using this compound as the affinity ligand.

Materials:

-

This compound

-

Activated chromatography resin (e.g., NHS-activated Sepharose)

-

Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

-

Binding buffer (e.g., 50 mM Sodium Acetate, pH 6.0)

-

Elution buffer (e.g., 0.1 M Glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Crude protein extract containing endothia protease

Methodology:

-

Ligand Coupling: Dissolve this compound in coupling buffer and mix with the activated resin. Allow the coupling reaction to proceed for a specified time (e.g., 4 hours at room temperature or overnight at 4°C).

-

Blocking: Wash the resin to remove unreacted ligand. Block any remaining active groups on the resin by incubating with blocking buffer.

-

Column Preparation: Wash the resin extensively with binding buffer and pack into a chromatography column.

-

Sample Loading: Apply the crude protein extract to the equilibrated column.

-

Washing: Wash the column with several column volumes of binding buffer to remove unbound proteins.

-

Elution: Elute the bound endothia protease using the elution buffer. Collect fractions.

-

Neutralization: Immediately neutralize the eluted fractions with neutralization buffer to preserve enzyme activity.

-

Analysis: Analyze the purity of the eluted fractions using SDS-PAGE and determine protein concentration.

Renin Inhibition Assay

This is a generalized fluorometric assay to determine the inhibitory potency of this compound against renin.

Objective: To determine the IC50 value of this compound for renin.

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

This compound (serially diluted)

-

96-well black microplate

-

Fluorescence microplate reader

Methodology:

-

Plate Setup: In a 96-well microplate, add assay buffer, renin substrate, and varying concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of human recombinant renin to all wells except the background control.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the 100% activity control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Workflows

The Renin-Angiotensin System (RAS) and Point of Inhibition

The following diagram illustrates the canonical Renin-Angiotensin System and highlights the inhibitory action of this compound.

Caption: The Renin-Angiotensin System with this compound inhibition of Renin.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a logical workflow for the synthesis, purification, and biochemical evaluation of a peptide-based inhibitor like this compound.

Caption: A typical experimental workflow for a peptide inhibitor.

Conclusion

This compound is a significant research compound due to its dual inhibitory action on renin and endothia protease. Its application in affinity purification underscores its high specificity and potency. While a comprehensive dataset on its pharmacological properties is not widely available, the existing information provides a strong foundation for its use in studies of the renin-angiotensin system and as a tool in enzyme purification. This guide serves as a central repository of the current knowledge on this compound, intended to facilitate further research and development efforts.

References

In-Depth Technical Guide to SQ 32970: A Potent Dual Inhibitor of Renin and Endothia Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, inhibitory activity, and experimental applications of SQ 32970, a tripeptidic compound recognized for its potent inhibition of both renin and the fungal aspartic protease, endothia protease.

Core Molecular and Physicochemical Data

This compound is a synthetic, tripeptidic molecule with a well-defined chemical structure. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₁N₅O | MedchemExpress[1] |

| Molecular Weight | 613.85 g/mol | MedchemExpress[1] |

| Description | A tripeptidic renin inhibitor. | MedchemExpress[1] |

| Primary Targets | Renin, Endothia Protease | Norman, J. A., et al. (1989)[2] |

Mechanism of Action and Biological Significance

This compound functions as a competitive inhibitor of aspartic proteases, with demonstrated high potency against both mammalian renin and the microbial endothia protease.[1][2] Its inhibitory action on renin interrupts a critical step in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and electrolyte balance. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the entire RAS cascade.

The potent inhibition of endothia protease has also been leveraged for biochemical applications, particularly in the purification of this enzyme.[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its targets are outlined below. These protocols are based on established techniques for assessing renin and protease inhibition.

Renin Inhibitor Screening Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against renin. The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate.

Materials:

-

Human recombinant renin

-

FRET-based renin substrate (e.g., linked to EDANS and Dabcyl)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of human recombinant renin in Assay Buffer.

-

Prepare a working solution of the renin FRET substrate.

-

Prepare a series of dilutions of this compound in the chosen solvent.

-

-

Assay Setup (in triplicate):

-

Background Wells: Add 160 µL of Assay Buffer, 20 µL of substrate, and 10 µL of the inhibitor solvent.

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 20 µL of substrate, and 10 µL of the inhibitor solvent.

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 20 µL of substrate, and 10 µL of the this compound dilution.

-

-

Reaction Initiation:

-

Initiate the reactions by adding 10 µL of the renin working solution to the "100% Initial Activity" and "Inhibitor" wells.

-

Mix the plate gently for 10 seconds.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 15 minutes.[3]

-

-

Fluorescence Measurement:

-

Read the fluorescence using an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.[3]

-

-

Data Analysis:

-

Subtract the background fluorescence from all wells.

-

Calculate the percent inhibition for each concentration of this compound relative to the "100% Initial Activity" wells.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Affinity Purification of Endothia Protease using this compound

As described by Norman et al. (1989), this compound can be immobilized on a solid support to create an affinity column for the purification of endothia protease.[2]

Materials:

-

This compound

-

Sepharose beads (or other suitable chromatography resin)

-

Coupling reagents (e.g., carbodiimide)

-

Crude endothia protease extract

-

Equilibration buffer

-

Elution buffer (e.g., containing a competitive inhibitor or a pH shift)

-

Chromatography column

Procedure:

-

Immobilization of this compound:

-

Chemically couple this compound to the Sepharose beads following standard protocols for ligand immobilization.

-

-

Column Packing and Equilibration:

-

Pack the this compound-coupled Sepharose into a chromatography column.

-

Equilibrate the column with the appropriate buffer.

-

-

Sample Loading:

-

Apply the crude endothia protease extract to the column.

-

-

Washing:

-

Wash the column with equilibration buffer to remove unbound proteins.

-

-

Elution:

-

Elute the bound endothia protease from the column using an elution buffer.

-

-

Analysis:

-

Analyze the purity of the eluted fractions using SDS-PAGE. The original study reported achieving >95% purity in a single step.[2]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Renin-Angiotensin System, the target pathway of this compound, and a typical experimental workflow for inhibitor screening.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on Renin.

Caption: A typical experimental workflow for screening renin inhibitors like this compound.

References

Methodological & Application

Application Notes and Protocols for SQ 32970: An Experimental Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ 32970 is a tripeptidic competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). The RAAS plays a critical role in the pathophysiology of hypertension, heart failure, and chronic kidney disease. As the initiator of this cascade, renin represents a prime therapeutic target. This compound's inhibitory action on renin prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and the subsequent release of aldosterone. These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound and similar renin inhibitors.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following table presents a template for summarizing key quantitative parameters for a renin inhibitor. Researchers should populate this table with their experimental findings.

| Parameter | Value | Units | Experimental System |

| IC₅₀ (Renin Inhibition) | [Insert Value] | nM | Human Recombinant Renin |

| Ki (Inhibition Constant) | [Insert Value] | nM | Human Recombinant Renin |

| In Vivo Efficacy (∆MAP) | [Insert Value] | mmHg | Spontaneously Hypertensive Rat |

| Plasma Renin Activity | [Insert Value] | ng/mL/hr | Spontaneously Hypertensive Rat |

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action for renin inhibitors like this compound.

Caption: The Renin-Angiotensin-Aldosterone System signaling cascade and the inhibitory action of this compound.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol describes a fluorometric method to determine the in vitro potency of this compound in inhibiting recombinant human renin activity. The assay utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate.

Materials:

-

Recombinant Human Renin

-

FRET-based Renin Substrate (e.g., (Dabcyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys-OH))

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for IC₅₀ determination.

-

Assay Setup: In a 96-well microplate, add the following to triplicate wells:

-

Blank wells: Assay buffer.

-

Control wells (100% activity): Assay buffer and renin substrate.

-

Test wells: this compound dilution and renin substrate.

-

-

Enzyme Addition: Add recombinant human renin to the control and test wells to initiate the enzymatic reaction. The final volume in all wells should be equal.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) in kinetic mode for a set period (e.g., 60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of the kinetic read).

-

Determine the percent inhibition for each concentration of this compound relative to the control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in a well-established animal model of hypertension.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), age- and weight-matched.

-

This compound.

-

Vehicle (e.g., saline, PBS with appropriate solubilizing agents).

-

Apparatus for drug administration (e.g., oral gavage needles, osmotic minipumps).

-

Blood pressure measurement system (e.g., radiotelemetry, tail-cuff plethysmography).

-

Equipment for blood collection (e.g., EDTA-coated tubes).

-

Centrifuge.

-

Plasma renin activity (PRA) assay kit.

Procedure:

-

Acclimatization: Acclimate the SHR to the housing conditions and blood pressure measurement procedures for at least one week.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for several days before the start of the treatment.

-

Drug Administration:

-

Randomly assign animals to treatment groups (vehicle control and this compound at various doses).

-

Administer this compound or vehicle via the chosen route (e.g., once daily oral gavage) for the duration of the study (e.g., 2-4 weeks).

-

-

Blood Pressure Monitoring: Monitor MAP and heart rate continuously (if using telemetry) or at regular intervals throughout the study.

-

Plasma Collection and Analysis:

-

At the end of the treatment period, collect blood samples into EDTA tubes.

-

Centrifuge the blood to separate the plasma and store at -80°C until analysis.

-

Measure plasma renin activity using a commercial assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the change in MAP from baseline for each treatment group.

-

Compare the MAP and PRA values between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a novel renin inhibitor.

Caption: A generalized workflow for the discovery and preclinical development of a renin inhibitor.

Application Notes and Protocols for Affinity Purification of Endothia Protease Using SQ 32970

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothia protease, an aspartic proteinase derived from the fungus Endothia parasitica, is a valuable enzyme in various research and industrial applications. Its purification is a critical step for detailed biochemical and structural studies. SQ 32970, a novel tripeptidic renin inhibitor, has been identified as a potent inhibitor of endothia protease and can be effectively utilized as a ligand in affinity chromatography for its purification.[1][2] This one-step affinity purification method can yield endothia protease with greater than 95% purity.[1]

These application notes provide a detailed protocol for the affinity purification of endothia protease using this compound immobilized on a Sepharose resin. The protocols cover the preparation of the affinity matrix, the purification procedure, and methods for assessing the purity and activity of the enzyme.

Data Presentation

Table 1: Kinetic Parameters of Affinity-Purified Endothia Protease

| Substrate | pH | Kcat/Km (s⁻¹mM⁻¹) |

| Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 3.1 | 7445 |

| Lys-Pro-Ala-Glu-Phe-Nph-Arg-Leu | 6.0 | 4057 |

Data derived from the abstract of "Affinity purification of endothia protease with a novel renin inhibitor this compound".[1]

Experimental Protocols

Protocol 1: Coupling of this compound to CNBr-Activated Sepharose

This protocol describes the chemical coupling of the tripeptidic inhibitor this compound to a CNBr-activated Sepharose 4B resin to create the affinity matrix.

Materials:

-

CNBr-activated Sepharose 4B

-

This compound

-

1 mM HCl

-

Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

-

Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

-

Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

-

Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

-

Storage Buffer: Phosphate-buffered saline (PBS), 0.02% Sodium Azide

Procedure:

-

Resin Swelling and Washing:

-

Weigh out the desired amount of CNBr-activated Sepharose 4B powder (e.g., 1 gram).

-

In a sintered glass funnel or a beaker, add 1 mM HCl to the dry resin and allow it to swell for 15-30 minutes at room temperature.

-

Wash the swollen resin with several volumes of 1 mM HCl to remove preservatives.

-

-

Ligand Preparation:

-

Dissolve this compound in the Coupling Buffer. The concentration of the ligand will depend on the desired coupling density.

-

-

Coupling Reaction:

-

Quickly wash the swollen Sepharose resin with the Coupling Buffer.

-

Immediately transfer the resin to the this compound solution.

-

Gently mix the suspension using an end-over-end rotator for 2 hours at room temperature or overnight at 4°C.

-

-

Blocking Unreacted Groups:

-

After the coupling reaction, pellet the resin by gentle centrifugation and carefully remove the supernatant.

-

To block any remaining active groups on the resin, add the Blocking Buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Washing the Affinity Resin:

-

Wash the resin with at least three cycles of alternating pH washes using Wash Buffer A and Wash Buffer B to remove non-covalently bound ligand and blocking agents.

-

Finally, wash the resin with the Storage Buffer.

-

-

Storage:

-

Store the prepared this compound-Sepharose resin in Storage Buffer at 4°C until use.

-

Protocol 2: Affinity Purification of Endothia Protease

This protocol details the procedure for purifying endothia protease from a crude extract using the prepared this compound-Sepharose affinity column.

Materials:

-

This compound-Sepharose affinity resin

-

Chromatography column

-

Crude endothia protease extract (e.g., from fungal culture supernatant)

-

Binding/Wash Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5

-

Elution Buffer: 0.1 M Sodium Acetate, 1 M NaCl, pH 3.0 (or a suitable competitive inhibitor in the binding buffer)

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

-

Protein concentration determination reagent (e.g., Bradford assay)

-

SDS-PAGE reagents

Procedure:

-

Column Packing and Equilibration:

-

Pack the this compound-Sepharose resin into a suitable chromatography column.

-

Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

-

-

Sample Loading:

-

Clarify the crude endothia protease extract by centrifugation or filtration.

-

Adjust the pH of the crude extract to match the Binding/Wash Buffer.

-

Load the prepared sample onto the equilibrated column at a flow rate that allows for efficient binding.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound endothia protease from the column using the Elution Buffer. The low pH of the elution buffer will disrupt the interaction between the enzyme and the immobilized inhibitor.

-

Collect fractions and immediately neutralize the pH by adding a small volume of Neutralization Buffer to preserve the enzyme's activity.

-

-

Analysis of Purified Protein:

-

Determine the protein concentration of the eluted fractions.

-

Analyze the purity of the eluted fractions by SDS-PAGE. A single band corresponding to the molecular weight of endothia protease should be observed.

-

Protocol 3: Endothia Protease Activity Assay

This protocol provides a general method for assaying the proteolytic activity of endothia protease using casein as a substrate.

Materials:

-

Purified endothia protease

-

Casein solution (e.g., 1% w/v in assay buffer)

-

Assay Buffer: 0.1 M Sodium Acetate, pH 3.5

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Folin-Ciocalteu reagent or a spectrophotometer for measuring absorbance at 280 nm

Procedure:

-

Reaction Setup:

-

Pre-incubate the casein solution at the desired assay temperature (e.g., 37°C).

-

In a microcentrifuge tube, add the appropriate volume of Assay Buffer and the purified endothia protease solution.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the pre-warmed casein solution to the tube containing the enzyme.

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of cold TCA solution. This will precipitate the undigested casein.

-

Incubate on ice for 15-30 minutes to ensure complete precipitation.

-

-

Quantification of Proteolytic Activity:

-

Centrifuge the mixture to pellet the precipitated casein.

-

Carefully transfer the supernatant, which contains the acid-soluble peptide fragments, to a new tube.

-

Measure the absorbance of the supernatant at 280 nm to quantify the amount of liberated tyrosine and tryptophan residues. Alternatively, use the Folin-Ciocalteu method for a more sensitive colorimetric quantification of tyrosine.

-

-

Calculation of Specific Activity:

-

Calculate the specific activity of the enzyme (Units/mg) by dividing the enzyme activity (Units/mL) by the protein concentration (mg/mL). One unit of activity is typically defined as the amount of enzyme that liberates a certain amount of product per unit of time under the specified conditions.

-

Visualizations

Caption: Experimental workflow for the preparation of the this compound affinity resin and the subsequent purification of endothia protease.

Caption: Logical relationship between endothia protease, the this compound inhibitor, and the Sepharose matrix in the affinity purification process.

References

SQ 32970: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the preparation and storage of SQ 32970 (CAS No. 122280-12-0), a potent tripeptidic renin inhibitor. This compound also demonstrates inhibitory activity against endothia aspartic proteinase. These guidelines are intended to ensure the consistent and effective use of this compound in a laboratory setting.

Overview and Mechanism of Action

This compound is a synthetic peptide-based inhibitor that targets renin, a key enzyme in the renin-angiotensin system (RAS). Renin catalyzes the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor. By inhibiting renin, this compound effectively blocks the entire downstream signaling cascade, leading to vasodilation and a decrease in blood pressure. Its inhibitory properties also extend to other aspartic proteases, such as endothia protease.

Signaling Pathway Diagram

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its biological activity and ensuring experimental reproducibility. The following tables and protocols provide guidance on these procedures.

Solubility Data

Quantitative solubility data for this compound is not widely published. The following table provides solubility information for similar peptide-based inhibitors in common laboratory solvents. It is strongly recommended to perform small-scale solubility tests before preparing larger stock solutions.

| Solvent | Anticipated Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | A common solvent for initial stock solution preparation. |

| Ethanol | Sparingly soluble | May require warming or co-solvents for complete dissolution. |

| Water | Insoluble to sparingly soluble | Solubility may be pH-dependent. |